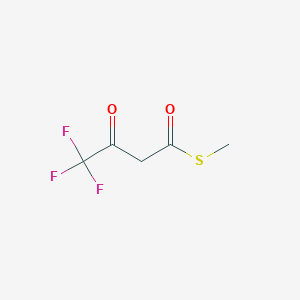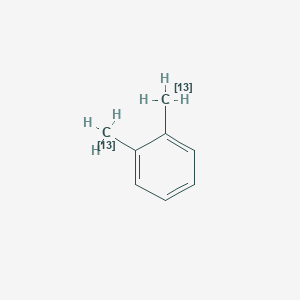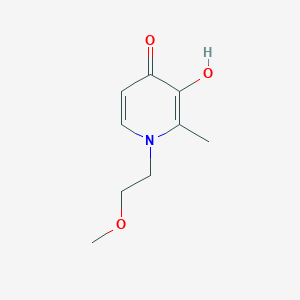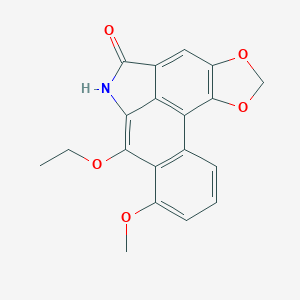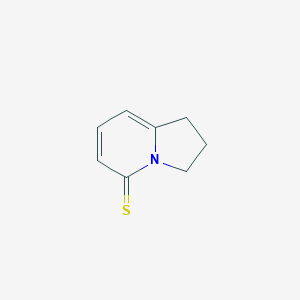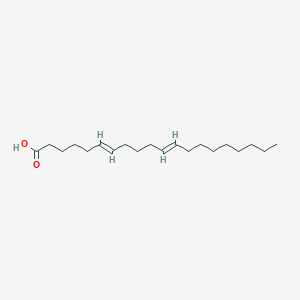
6,11-Icosadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Icosadienoic acid is a polyunsaturated fatty acid that belongs to the omega-6 family of fatty acids. It is also known as eicosadienoic acid or 20:2(n-6). This fatty acid is found in various plant and animal sources, including fish, nuts, and seeds. 6,11-Icosadienoic acid has gained attention in scientific research due to its potential health benefits and therapeutic applications.
Mechanism Of Action
The mechanism of action of 6,11-Icosadienoic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It also activates certain enzymes involved in lipid metabolism and enhances insulin sensitivity.
Biochemical And Physiological Effects
6,11-Icosadienoic acid has various biochemical and physiological effects on the body. It has been shown to reduce inflammation, improve lipid metabolism, and enhance insulin sensitivity. It also has antioxidant properties and can protect against oxidative stress. In addition, 6,11-Icosadienoic acid has been shown to improve skin health, cognitive function, and immune system function.
Advantages And Limitations For Lab Experiments
The advantages of using 6,11-Icosadienoic acid in lab experiments include its availability, stability, and affordability. It is also easy to synthesize or extract from natural sources. However, the limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 6,11-Icosadienoic acid. These include studying its effects on different types of cancer, exploring its potential as a therapeutic agent for metabolic disorders, and investigating its role in cognitive function and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and safety profile of 6,11-Icosadienoic acid.
Synthesis Methods
6,11-Icosadienoic acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of linoleic acid with iodine and silver acetate, followed by hydrogenation and dehydrogenation. The extraction method involves the isolation of the fatty acid from natural sources, such as fish oil, nut oils, and seed oils. The extracted oil is then purified and concentrated to obtain 6,11-Icosadienoic acid.
Scientific Research Applications
6,11-Icosadienoic acid has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases. In addition, 6,11-Icosadienoic acid has been studied for its effects on the immune system, skin health, and cognitive function.
properties
CAS RN |
122458-81-5 |
|---|---|
Product Name |
6,11-Icosadienoic acid |
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(6E,11E)-icosa-6,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,14-15H,2-8,11-13,16-19H2,1H3,(H,21,22)/b10-9+,15-14+ |
InChI Key |
JCIGYPWFRJJJJC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCC/C=C/CCCCC(=O)O |
SMILES |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
synonyms |
6,11-eicosadienoic acid 6,11-icosadienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



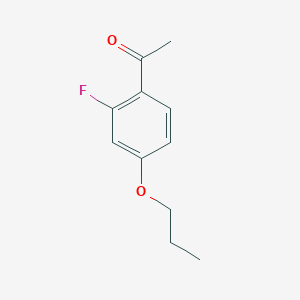
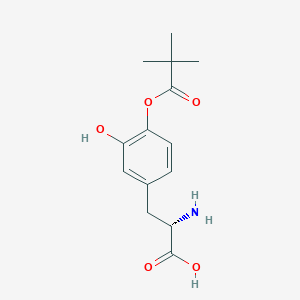
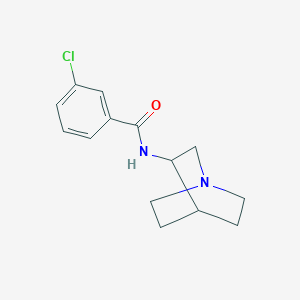
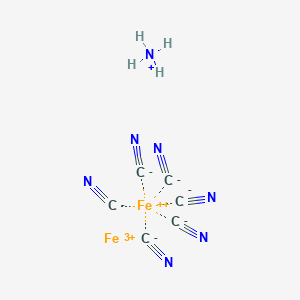
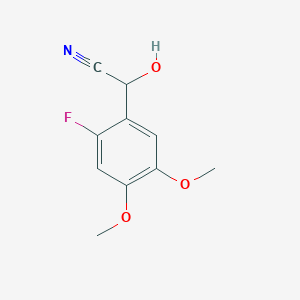
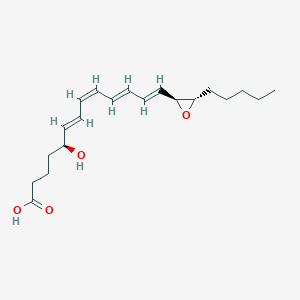
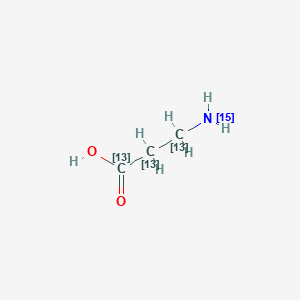
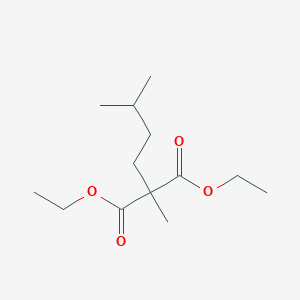
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
